molecular formula C16H17ClN2O7S3 B2897943 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351616-09-5

2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2897943
CAS No.: 1351616-09-5
M. Wt: 480.95
InChI Key: KUXQJYFCPMMBRK-UHFFFAOYSA-N
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Description

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a piperazine-based sulfonamide derivative with a thiophene moiety. Key features include:

  • Core structure: A piperazine ring substituted with a sulfonyl group linked to a 5-chlorothiophen-2-yl group.
  • Functional groups: Sulfonamide, chlorothiophene, and ethanone moieties.
  • Synthesis: Typical methods involve nucleophilic substitution reactions between sulfonyl chlorides and piperazine derivatives, followed by oxalate salt formation .

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S3.C2H2O4/c15-13-3-4-14(22-13)23(19,20)17-7-5-16(6-8-17)10-11(18)12-2-1-9-21-12;3-1(4)2(5)6/h1-4,9H,5-8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXQJYFCPMMBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O7S3C_{16}H_{17}ClN_2O_7S_3, with a molecular weight of approximately 446.0 g/mol. It features a piperazine ring, a thiophene moiety, and a sulfonyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Notably, it has been indicated to affect coagulation factor X , which plays a crucial role in the blood coagulation cascade. This suggests potential applications in anticoagulant therapies .

Anticoagulant Activity

Research has shown that this compound exhibits significant anticoagulant properties by inhibiting coagulation factor X. This inhibition can prevent thrombus formation, making it a candidate for developing new anticoagulant drugs.

Cytotoxicity Studies

Studies conducted on LLC-PK1 cells demonstrated that high concentrations of oxalate can induce cytotoxic effects, characterized by morphological alterations and increased membrane permeability. The presence of free radicals was identified as a contributing factor to this toxicity . This finding highlights the importance of understanding the compound's effects in renal cells, particularly in conditions leading to hyperoxaluria.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticoagulantInhibition of coagulation factor X
CytotoxicityInduction of free radicals in renal cells
Enzyme InteractionStrong binding with active sites of enzymes

Case Study 1: Anticoagulant Efficacy

A study evaluated the efficacy of the compound in a model of thrombus formation. Results indicated that treatment with this compound significantly reduced thrombus size compared to control groups, suggesting its potential as an effective anticoagulant agent.

Case Study 2: Renal Cell Toxicity

In another study involving LLC-PK1 cells, exposure to high concentrations of oxalate led to increased production of reactive oxygen species (ROS), contributing to cell death. This study underscores the need for careful consideration of dosage when evaluating the therapeutic use of compounds that may lead to hyperoxaluria-related toxicity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues:

Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Melting Point (°C) Key Characterization Methods Reference
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate (base) C₁₀H₁₃ClN₂O₃S₂ 308.805 5-Chlorothiophene, thiophen-2-yl ethanone Not reported ¹H/¹³C NMR, MS
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) C₁₉H₂₀N₇O₅S₂ 490.096 Tetrazole-thio, 4-methoxyphenylsulfonyl 161–163 ¹H NMR, ESI-HRMS
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone C₂₀H₂₀ClN₃O₃S₂ 450.0 Chlorobenzothiazole, methylsulfonylphenyl Not reported Not specified
2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride C₁₉H₂₅ClN₂O₂S₂ 413.0 Benzylthio, thiophen-2-yl hydroxyethyl Not reported Not specified
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone C₂₅H₂₆N₂O₂ 386.5 Biphenyl, 2-methoxyphenylpiperazine Not reported QSAR, pharmacological assays
Key Observations:

Substituent Diversity: The target compound’s chlorothiophene-sulfonyl group distinguishes it from analogues with benzothiazole (), tetrazole-thio (), or biphenyl () substituents.

Molecular Weight Trends :

  • The target compound (308.8 Da) is lighter than derivatives with extended aromatic systems (e.g., 490.1 Da for tetrazole-linked 7n ).

Melting Points: Limited data, but 7n shows a moderate MP (161–163°C), suggesting crystallinity influenced by sulfonyl and tetrazole groups.

Pharmacological and Functional Comparisons

Antipsychotic Activity:
  • Biphenyl-piperazine derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) exhibit anti-dopaminergic and anti-serotonergic activity with lower catalepsy risk, attributed to QPlogBB (brain/blood partition coefficient) and electron affinity .
Antiproliferative Activity:
  • Benzothiazole-piperazine hybrids (e.g., ) show anticancer activity, with EI-MS and elemental analysis confirming purity and stability.
  • Tetrazole-thio derivatives (e.g., 7n ) may target enzymes via sulfonyl and thioether groups, though specific mechanisms are undefined.

Q & A

Q. What are the key synthetic steps for preparing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including sulfonation of the thiophene ring, piperazine coupling, and oxalate salt formation. Critical steps include:

  • Sulfonation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperazine under controlled pH (8–9) in dichloromethane or DMF at 0–5°C to prevent over-sulfonation .
  • Coupling : Using carbodiimide-based coupling reagents to attach the ethanone-thiophene moiety, requiring anhydrous conditions and inert atmospheres (N₂/Ar) to avoid hydrolysis .
  • Oxalate salt formation : Precipitation via acid-base titration in ethanol, with pH monitoring to ensure stoichiometric equivalence . Yield optimization depends on solvent purity (e.g., dried DMF), temperature gradients (±2°C control), and catalyst selection (e.g., DMAP for acylations) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • HPLC : Quantifies purity (>98% threshold for pharmacological studies) using C18 columns and acetonitrile/water gradients .
  • NMR : ¹H/¹³C NMR confirms regioselectivity of sulfonyl and piperazine linkages (e.g., δ 3.2–3.5 ppm for piperazine protons) .
  • X-ray crystallography : Resolves oxalate counterion interactions, as demonstrated in analogous piperazine-oxalate structures .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 487.02) .

Q. How do the compound’s functional groups influence its reactivity and stability?

  • Sulfonyl group : Enhances electrophilicity for nucleophilic substitutions (e.g., with amines) but is prone to reduction; stability requires storage at –20°C under argon .
  • Thiophene rings : Participate in π-π stacking in biological targets but are susceptible to oxidation; antioxidants like BHT are added during synthesis .
  • Piperazine moiety : Basic nitrogen sites enable salt formation (e.g., oxalate) and pH-dependent solubility (soluble below pH 3) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to minimize byproducts during sulfonation?

  • Temperature control : Slow addition of sulfonyl chloride at 0°C reduces di-sulfonation byproducts .
  • Solvent selection : Dichloromethane (non-polar) over DMF (polar) limits unintended thiophene ring oxidation .
  • Catalysts : Use of pyridine as a proton scavenger improves sulfonamide bond formation efficiency (yield increase from 65% to 82%) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Assay validation : Confirm target engagement in vitro using SPR (surface plasmon resonance) and cross-validate with in vivo PET imaging .
  • Metabolic profiling : LC-MS/MS identifies rapid oxalate dissociation in vivo, altering bioavailability compared to in vitro buffers .
  • Solubility adjustments : Use cyclodextrin-based formulations to mimic in vitro solubility in physiological fluids, reducing discrepancies .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Molecular docking : Use AutoDock Vina with homology-modeled serotonin receptors (5-HT₃R), leveraging the InChI string for accurate 3D conformation .
  • MD simulations : GROMACS simulations (100 ns) assess stability of sulfonyl-piperazine interactions in lipid bilayers, correlating with experimental IC₅₀ values .
  • QSAR models : Train models on thiophene-sulfonyl derivatives to predict off-target kinase inhibition risks .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonation Step

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°CPrevents di-sulfonation
SolventDichloromethaneReduces oxidation
pH8–9 (NH₄OH)Enhances nucleophilicity

Q. Table 2. Analytical Benchmarks for Purity

TechniqueTarget SpecificationCritical ParametersReference
HPLC>98% purityC18 column, 1.0 mL/min
¹H NMRδ 7.2–7.5 ppm (thiophene)500 MHz, DMSO-d6

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